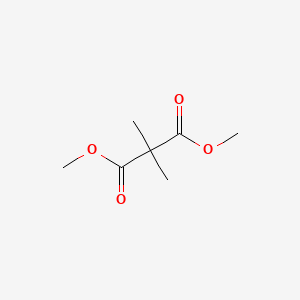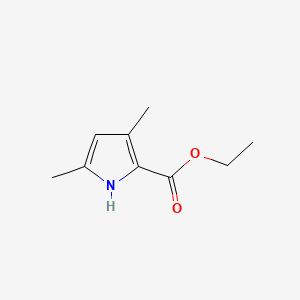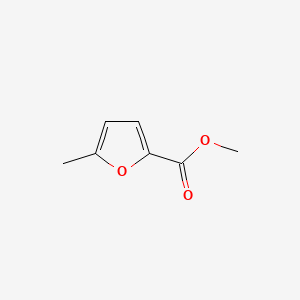
Dimethyl 2,2-dimethylmalonate
Übersicht
Beschreibung
Dimethyl 2,2-dimethylmalonate is a diester derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis .
Synthesis Analysis
Dimethyl 2,2-dimethylmalonate can be synthesized from dimethoxymethane and carbon monoxide . Another method involves the methylation of dimethyl malonate, halogenation, and acidification . The methylation raw material used in the methylation method is dimethyl carbonate or dimethyl sulfate, catalyzed by sodium methoxide .Molecular Structure Analysis
The molecular formula of Dimethyl 2,2-dimethylmalonate is C7H12O4 . Its molecular weight is 160.17 .Chemical Reactions Analysis
Dimethyl 2,2-dimethylmalonate is a highly reactive compound. It forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts .Physical And Chemical Properties Analysis
Dimethyl 2,2-dimethylmalonate is a colorless liquid . It has a molecular weight of 160.17 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Dimethyl 2,2-dimethylmalonate is a valuable reagent in organic synthesis. It serves as a precursor for the synthesis of complex molecules due to its highly reactive methylene group. This compound is utilized in the preparation of barbiturates, an important class of sedative and hypnotic drugs. Additionally, it’s used in the malonic ester synthesis, a method for preparing substituted acetic acids .
Fragrance Industry
Dimethyl 2,2-dimethylmalonate finds extensive use in the fragrance industry. It acts as a raw material in the synthesis of jasmonates, which are compounds that contribute to the scent profiles of many perfumes. It’s involved in the production of Hedione, a key ingredient found in many high-end fragrances .
Safety and Hazards
Wirkmechanismus
Target of Action
Dimethyl 2,2-dimethylmalonate, also known as dimethyl 2,2-dimethylpropanedioate, is a diester derivative of malonic acid . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis reactions where it is used.
Mode of Action
The mode of action of Dimethyl 2,2-dimethylmalonate involves its use as a precursor for other compounds. For instance, it is used in the synthesis of barbituric acid . It is also used in the malonic ester synthesis . The compound interacts with its targets by participating in chemical reactions that lead to the formation of new compounds.
Biochemical Pathways
Dimethyl 2,2-dimethylmalonate is involved in the biochemical pathways of organic synthesis. It is used as a raw material in the synthesis of jasmonates, which are important compounds in the fragrance industry . For example, methyl dihydrojasmonate is synthesized from cyclopentanone, pentanal, and Dimethyl 2,2-dimethylmalonate .
Result of Action
The result of the action of Dimethyl 2,2-dimethylmalonate is the formation of new compounds through organic synthesis. For example, it can be used to produce barbituric acid and jasmonates , which are used in various industries.
Eigenschaften
IUPAC Name |
dimethyl 2,2-dimethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,5(8)10-3)6(9)11-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFVGIPKHPBMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209459 | |
| Record name | Dimethylpropanedioic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6065-54-9 | |
| Record name | Dimethylpropanedioic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylpropanedioic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















